methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex thiophene derivative featuring a sulfamoyl bridge, a carbamoyl-linked 4-fluorophenyl group, and a phenyl substituent. Its synthesis involves sequential functionalization of the thiophene core, as demonstrated in related compounds through diazotization, sulfonation, and coupling reactions . The molecule’s design combines sulfonamide and carbamate functionalities, which are common in agrochemicals and pharmaceuticals due to their bioactivity and stability.
Properties
IUPAC Name |
methyl 3-[[2-(4-fluoroanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S2/c1-28-20(25)19-17(11-12-29-19)30(26,27)23(16-5-3-2-4-6-16)13-18(24)22-15-9-7-14(21)8-10-15/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMALLOLPBFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfamoyl and carbamoyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring and the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- Sulfamoyl vs. Sulfonylurea: The target compound’s sulfamoyl group differs from sulfonylureas (e.g., metsulfuron-methyl), which feature a triazinyl-urea linkage. Sulfonylureas exhibit herbicidal activity by inhibiting plant amino acid biosynthesis , whereas sulfamoyl derivatives may target different biological pathways.
- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methyl 3-[(phenyl)sulfamoyl]thiophene-2-carboxylate) . Fluorine’s electron-withdrawing effects also influence binding affinity in target proteins.
Physicochemical and Pharmacokinetic Properties
While specific data for the target compound are unavailable, trends from analogs suggest:
- Solubility: Polar sulfamoyl and carboxylate groups improve aqueous solubility compared to non-sulfonated thiophenes.
- Stability : Fluorine substitution reduces oxidative metabolism, enhancing half-life .
- Molecular Weight : Higher molecular weight analogs (e.g., C₂₄H₂₆N₂O₅S₂ ) may face challenges in bioavailability due to increased lipophilicity.
Biological Activity
Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a methyl ester, a sulfamoyl group, and a carbamoyl derivative. Its molecular formula is , with a molecular weight of approximately 329.37 g/mol.
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. The sulfamoyl and carbamoyl groups are believed to play crucial roles in binding interactions with enzymes or receptors, potentially modulating their activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related structures can inhibit the growth of various cancer cell lines at micromolar concentrations. The mechanism often involves the inhibition of key metabolic pathways in cancer cells, such as those mediated by aspartate transcarbamoylase (ATCase), which is crucial for pyrimidine biosynthesis.
| Compound | IC50 (µM) | Target |
|---|---|---|
| BDA-04 | 2.4 | PfATCase (Plasmodium falciparum) |
| BDA-11 | 3.4 | PfATCase |
| BDA-14 | 42.5 | PfATCase |
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory effects. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines in macrophage cultures, suggesting its potential use in treating inflammatory diseases.
Study on Plasmodium falciparum
A study involving fragment-based screening identified several compounds targeting the allosteric pocket of ATCase from Plasmodium falciparum. Compounds structurally related to the target compound showed promising results in inhibiting parasite growth at single-digit micromolar concentrations while exhibiting limited cytotoxicity towards human cells .
Cytotoxicity Assessment
In cytotoxicity studies against cultured human lymphocytes and HepG2 cells, certain derivatives demonstrated no significant cytotoxic effects at concentrations up to 100 µM. This suggests a favorable safety profile for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the thiophene core. For analogous compounds, carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) are used to facilitate amide bond formation between carboxylic acid and amine precursors . A critical step is the sulfamoylation of the thiophene ring, which may require controlled reaction conditions (e.g., low temperature, anhydrous solvents) to avoid side reactions. Post-synthesis purification via column chromatography and validation by NMR/HPLC is standard .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- 1H/13C-NMR : To verify substituent positions and carbamoyl/sulfamoyl linkages.
- FT-IR : To identify characteristic carbonyl (C=O) and sulfonamide (S=O) stretches .
- Mass Spectrometry (MS) : For molecular weight validation.
- X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry, as demonstrated for structurally similar thiophene derivatives .
Q. What are the primary biological or pharmacological targets for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related thiophene-carboxylates exhibit activity as enzyme inhibitors (e.g., kinases, proteases) or receptor modulators. Researchers should perform in silico docking (using tools like AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR, followed by in vitro assays (e.g., fluorescence-based enzymatic inhibition) to validate hypotheses .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining purity?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for sulfamoylation steps .
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling) or enzyme-mediated reactions may reduce side products .
- Process intensification : Continuous flow reactors improve heat/mass transfer, critical for exothermic steps like carbamoylations .
- Purity control : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to isolate the product from byproducts .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotameric equilibria in sulfamoyl groups) or crystallographic polymorphism. Strategies include:
- Variable-temperature NMR : To observe coalescence of split peaks, confirming rotational barriers .
- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data .
- Powder XRD : Identify polymorphic forms influencing spectral discrepancies .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico ADMET tools:
- SwissADME : Predicts logP, bioavailability, and blood-brain barrier penetration based on substituent electronegativity (e.g., fluorophenyl groups enhance lipophilicity) .
- MOLPROPERTY (Schrödinger) : Models metabolic stability, focusing on esterase-mediated hydrolysis of the methyl carboxylate group .
- MD Simulations : Assess binding persistence to targets like serum albumin using GROMACS .
Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?
- Methodological Answer :
- Analog synthesis : Systematically vary substituents (e.g., replace 4-fluorophenyl with chloro/methoxy groups) and compare bioactivity .
- QSAR modeling : Use CODESSA or MOE to correlate electronic parameters (Hammett σ) with IC50 values from cytotoxicity assays .
- Crystallographic studies : Resolve target-ligand co-crystals to identify critical hydrogen bonds or steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
